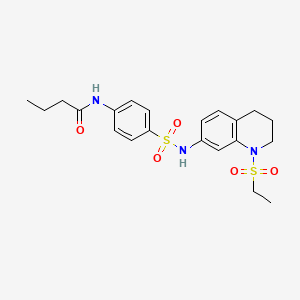

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a synthetic organic compound. The molecule's structure includes a 1,2,3,4-tetrahydroquinoline moiety, which is known for its potential bioactivity, making the compound of interest in various scientific research fields.

Properties

IUPAC Name |

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-10-12-19(13-11-17)31(28,29)23-18-9-8-16-7-5-14-24(20(16)15-18)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTHZGFNZFMWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Precursors and Reagents

1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This intermediate is synthesized through a sulfonylation reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride.

4-aminophenylbutyramide: : This can be obtained through an amidation reaction of 4-aminophenyl butyric acid with ammonia or an amine.

Coupling Reactions

The key step involves the coupling of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline with 4-aminophenylbutyramide under appropriate conditions, typically using coupling agents like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Sulfamoylation

The final product, N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide, is achieved by reacting the intermediate with a sulfamoyl chloride under mild conditions.

Industrial Production Methods

Industrial production typically scales up the aforementioned synthetic route using bulk reagents and optimized reaction conditions to maximize yield and purity. Reaction monitoring and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : While the compound itself might be resistant to direct oxidation due to its stable structure, selective oxidation could target the tetrahydroquinoline ring, resulting in quinoline derivatives.

Reduction: : Reductive conditions could potentially affect the sulfonamide or butyramide groups, yielding amines or alcohol derivatives.

Substitution: : Various electrophilic or nucleophilic substitution reactions can be employed to modify the sulfonyl and amide groups, introducing different functional groups and enhancing the compound's bioactivity profile.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents).

Major Products

Oxidation: : Quinoline derivatives.

Reduction: : Amines or alcohols.

Substitution: : Various functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing various bioactive molecules.

It is used in studying structure-activity relationships (SAR) in medicinal chemistry.

Biology

Functions as a potential inhibitor or modulator in biological assays.

Helps in understanding the interactions between the molecule and biological targets.

Medicine

Could be explored for its pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Serves as a lead compound in drug development pipelines.

Industry

Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound likely interacts with biological targets through its sulfonamide and butyramide moieties, which can form hydrogen bonds and electrostatic interactions with proteins or enzymes.

Molecular pathways involved might include inhibition of specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds: : Compounds like sulfamoylbenzamides, sulfonylquinolines, and related analogs.

Uniqueness: : The combination of the tetrahydroquinoline core with sulfonyl and butyramide functionalities makes it unique, offering a distinct set of interactions and biological activities compared to simpler analogs.

Biological Activity

N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a synthetic compound belonging to the class of sulfonamide derivatives. This compound has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological properties. The core structure includes:

- Tetrahydroquinoline moiety : Known for its diverse biological activities.

- Ethylsulfonyl group : Enhances solubility and reactivity.

- Sulfamoyl and butyramide functionalities : Potentially involved in enzyme inhibition and receptor interaction.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit lysyl oxidase, an enzyme critical for extracellular matrix remodeling. This inhibition has implications for conditions such as cancer metastasis and fibrosis. Additionally, the compound may interact with other enzymes involved in inflammatory processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its therapeutic potential:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit antimicrobial properties. The ethylsulfonyl group enhances the compound's ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in research examining its effects on cytokine production and immune response modulation .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

-

Cancer Metastasis Model :

- Objective : To evaluate the impact on tumor progression.

- Findings : The compound significantly reduced metastatic spread in animal models by inhibiting lysyl oxidase activity.

-

Inflammatory Disease Model :

- Objective : To assess anti-inflammatory properties.

- Findings : Administration led to decreased levels of inflammatory cytokines in treated subjects compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of m-tolyl | Variation in electronic properties affecting activity |

This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.